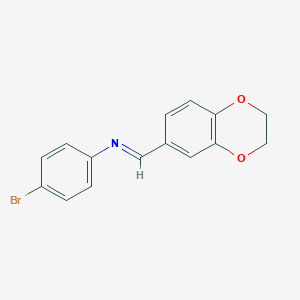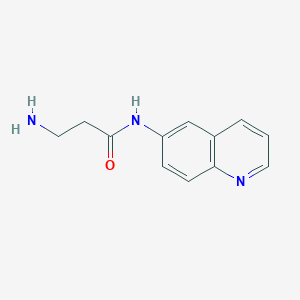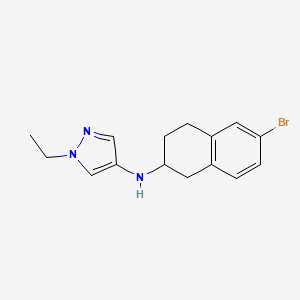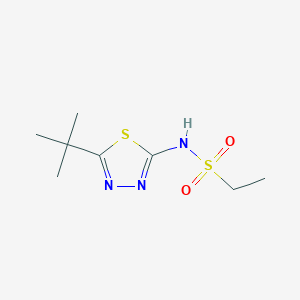![molecular formula C13H18N2O5 B7560757 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid, also known as MOCA, is a chemical compound that is widely used in scientific research for its unique properties. MOCA is a derivative of glycine and is structurally similar to other amino acids, making it a valuable tool for studying protein structure and function.
科学的研究の応用
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid is widely used in scientific research as a tool for studying protein structure and function. It is commonly used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and protein-protein interactions. This compound is also used in the development of new drugs and therapies, as it can be used to identify potential drug targets and to test the efficacy of new drugs.
作用機序
The mechanism of action of 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid is not well understood, but it is believed to act as a competitive inhibitor of enzymes that bind to amino acids. It may also act as a modulator of protein-protein interactions, as it has been shown to bind to a variety of proteins and to affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including dipeptidyl peptidase IV and angiotensin-converting enzyme. It has also been shown to have anti-inflammatory properties, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid in lab experiments is its versatility. It can be used in a wide range of applications, from the synthesis of peptides and proteins to the study of enzyme kinetics and protein-protein interactions. This compound is also relatively easy to synthesize and is readily available from commercial sources.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, it can be toxic at high doses. In addition, this compound is not a natural amino acid, and its effects on protein structure and function may not be representative of those of natural amino acids.
将来の方向性
There are many potential future directions for 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid research. One area of interest is the development of new drugs and therapies based on this compound. This compound has been shown to have anti-inflammatory and neuroprotective properties, and it may be useful in the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Another area of interest is the study of this compound's effects on protein structure and function. This compound has been shown to bind to a variety of proteins, and it may be useful in the study of protein-protein interactions and enzyme kinetics.
Overall, this compound is a valuable tool for scientific research, with a wide range of applications and potential future directions. Its unique properties make it an important tool for studying protein structure and function, and for the development of new drugs and therapies.
合成法
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid can be synthesized by the reaction of glycine with 2,4-dimethoxy-6-methylpyrimidine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with oxalyl chloride to form the oxalyl chloride derivative, which is then reacted with 2-(2-methoxyethoxy)ethylamine to yield this compound.
特性
IUPAC Name |
3-[(5-methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-9-7-11(14-20-9)13(18)15(5-4-12(16)17)8-10-3-2-6-19-10/h7,10H,2-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPICLWOLNSBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCC(=O)O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)

![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)


![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)

![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7560777.png)